molecular formula C13H13F4NO2 B13273747 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13273747
M. Wt: 291.24 g/mol
InChI Key: SFOBGGASKNLOIX-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with fluorinated phenyl and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the phenyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The fluorinated groups enhance its binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrrolidine ring with fluorinated substituents in 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H13F4NO2

Molecular Weight

291.24 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13F4NO2/c14-10-3-1-2-8(5-10)4-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-3,5,9,18H,4,6-7H2,(H,19,20)

InChI Key

SFOBGGASKNLOIX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC(=CC=C2)F

Origin of Product

United States

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